molecular formula C13H16F3NO B261904 N-(1-methylbutyl)-4-(trifluoromethyl)benzamide

N-(1-methylbutyl)-4-(trifluoromethyl)benzamide

Cat. No. B261904
M. Wt: 259.27 g/mol
InChI Key: JEAUGRWLNJVYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylbutyl)-4-(trifluoromethyl)benzamide, commonly known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential use in pain management and addiction treatment. In

Scientific Research Applications

SNC80 has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. In addition, SNC80 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.

Mechanism of Action

SNC80 is a highly selective agonist for the delta-opioid receptor, which is one of the three main opioid receptors in the body. When SNC80 binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins. These endogenous opioids then bind to other opioid receptors in the body, leading to the analgesic and anti-addictive effects of SNC80.
Biochemical and Physiological Effects
SNC80 has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction. In addition, SNC80 has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of SNC80 is its high selectivity for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. However, SNC80 is also highly lipophilic and has poor solubility in water, which can make it difficult to work with in lab experiments. In addition, SNC80 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

Future research on SNC80 could focus on developing more water-soluble analogs that are easier to work with in lab experiments. In addition, further studies are needed to explore the potential of SNC80 as a treatment for drug addiction and to better understand its mechanism of action at the molecular level. Finally, the development of more selective delta-opioid receptor agonists could lead to the discovery of new therapeutic agents for pain management and addiction treatment.

Synthesis Methods

The synthesis of SNC80 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 1-methylbutylamine to form 4-(1-methylbutyl)benzoic acid. This is then converted to the corresponding acid chloride and reacted with trifluoromethyl aniline to yield N-(1-methylbutyl)-4-(trifluoromethyl)benzamide. The synthesis of SNC80 is well-established and has been described in detail in several scientific publications.

properties

Product Name

N-(1-methylbutyl)-4-(trifluoromethyl)benzamide

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

N-pentan-2-yl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H16F3NO/c1-3-4-9(2)17-12(18)10-5-7-11(8-6-10)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18)

InChI Key

JEAUGRWLNJVYKU-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.